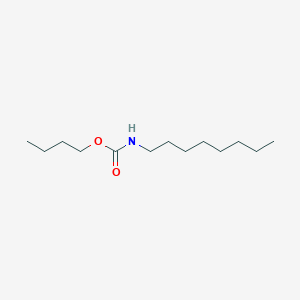![molecular formula C24H37N3O3 B14741617 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid CAS No. 6192-83-2](/img/structure/B14741617.png)
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid is a synthetic compound derived from the steroidal framework of pregnane. This compound is characterized by the presence of an acetyloxy group at the 3-position and a hydrazine-1-carboximidic acid moiety at the 20-position. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:
Acetylation: Introduction of the acetyloxy group at the 3-position.
Hydrazone Formation: Reaction of the steroidal ketone with hydrazine to form the hydrazone.
Oxidation: Oxidation of the hydrazone to the corresponding hydrazine-1-carboximidic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the hydrazone moiety.
Substitution: Nucleophilic substitution reactions at the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex steroidal derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of steroid-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group may facilitate its binding to certain enzymes or receptors, while the hydrazine-1-carboximidic acid moiety may participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate various biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregnenolone acetate: Another steroidal compound with an acetyloxy group at the 3-position.
3β-Acetoxypregn-5-en-20-one: Similar structure but lacks the hydrazine-1-carboximidic acid moiety.
Pregn-5-en-20-one, 3-hydroxy-: Contains a hydroxyl group instead of an acetyloxy group.
Uniqueness
2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid is unique due to the presence of both the acetyloxy and hydrazine-1-carboximidic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6192-83-2 |
|---|---|
Molekularformel |
C24H37N3O3 |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
[17-[N-(carbamoylamino)-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H37N3O3/c1-14(26-27-22(25)29)19-7-8-20-18-6-5-16-13-17(30-15(2)28)9-11-23(16,3)21(18)10-12-24(19,20)4/h5,17-21H,6-13H2,1-4H3,(H3,25,27,29) |
InChI-Schlüssel |
GFJOPLHDGOHLPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)N)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


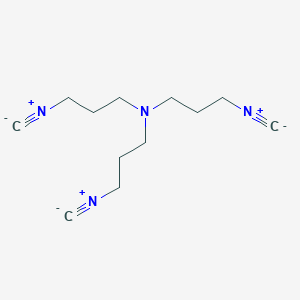
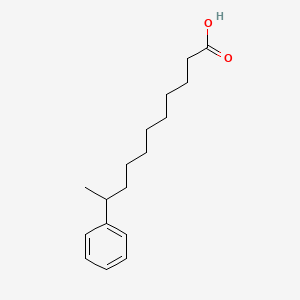
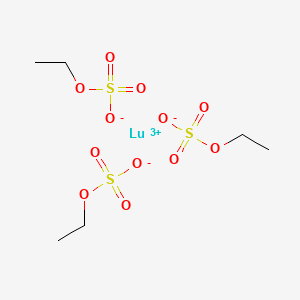
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
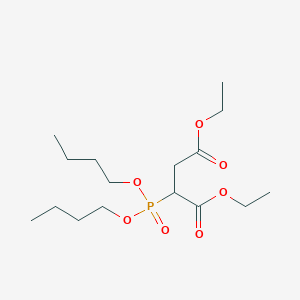
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
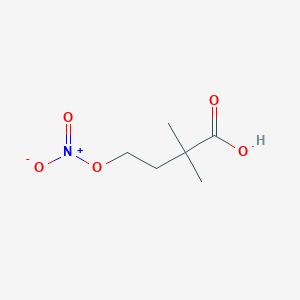
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)


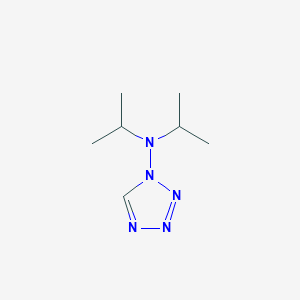
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
